[1,3-dimethyl-5-(2-methyl-1,4-oxazepan-4-yl)-1H-pyrazol-4-yl]methanamine
Overview
Description
[1,3-dimethyl-5-(2-methyl-1,4-oxazepan-4-yl)-1H-pyrazol-4-yl]methanamine is a chemical compound with the molecular formula C12H22N4O It is characterized by the presence of a pyrazole ring substituted with dimethyl groups and an oxazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3-dimethyl-5-(2-methyl-1,4-oxazepan-4-yl)-1H-pyrazol-4-yl]methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of appropriate precursors under controlled conditions.
Introduction of the Oxazepane Ring: The oxazepane ring is introduced through a cyclization reaction involving suitable reagents and catalysts.
Final Assembly: The final step involves the coupling of the pyrazole and oxazepane rings to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilization of batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Implementation of purification techniques such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[1,3-dimethyl-5-(2-methyl-1,4-oxazepan-4-yl)-1H-pyrazol-4-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Various catalysts may be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
[1,3-dimethyl-5-(2-methyl-1,4-oxazepan-4-yl)-1H-pyrazol-4-yl]methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [1,3-dimethyl-5-(2-methyl-1,4-oxazepan-4-yl)-1H-pyrazol-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
[1,3-dimethyl-5-phenoxy-4-pyrazole formaldoxime]: A related pyrazole derivative with different substituents.
[1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carboxaldehyde oxime]: Another pyrazole derivative with an oxime functional group.
Uniqueness
The uniqueness of [1,3-dimethyl-5-(2-methyl-1,4-oxazepan-4-yl)-1H-pyrazol-4-yl]methanamine lies in its specific structural features, such as the combination of a pyrazole ring with an oxazepane ring, which may confer distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[1,3-dimethyl-5-(2-methyl-1,4-oxazepan-4-yl)pyrazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O/c1-9-8-16(5-4-6-17-9)12-11(7-13)10(2)14-15(12)3/h9H,4-8,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHZDYRWPZATPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCO1)C2=C(C(=NN2C)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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